molecular formula C13H15BrN6O B12225352 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B12225352
M. Wt: 351.20 g/mol
InChI Key: WAMWMCBCZBQSJK-UHFFFAOYSA-N
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Description

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Chemical Reactions Analysis

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15BrN6O

Molecular Weight

351.20 g/mol

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C13H15BrN6O/c1-21-12-6-11(17-9-18-12)19-2-4-20(5-3-19)13-15-7-10(14)8-16-13/h6-9H,2-5H2,1H3

InChI Key

WAMWMCBCZBQSJK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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